3-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
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Overview
Description
“3-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]propan-1-one” is a complex organic compound that features a combination of aromatic, bicyclic, and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one” can be approached through multi-step organic synthesis. A possible synthetic route might involve:
Formation of the 4-methoxyphenyl group: This can be achieved through the methylation of phenol using methanol and a suitable catalyst.
Construction of the 1H-pyrazole ring: This can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Synthesis of the 8-azabicyclo[3.2.1]octane ring: This bicyclic structure can be formed through a Diels-Alder reaction followed by hydrogenation.
Coupling of the fragments: The final step involves coupling the 4-methoxyphenyl group, the 1H-pyrazole ring, and the 8-azabicyclo[3.2.1]octane ring through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
“3-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one” can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be used for electrophilic substitution.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
In biological research, it may serve as a ligand for studying receptor-ligand interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of “3-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one” would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity through binding interactions. The bicyclic structure could facilitate crossing the blood-brain barrier, making it a candidate for neurological drugs.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
- 3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Uniqueness
The presence of the methoxy group in “3-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one” imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-8-3-15(4-9-19)5-10-20(24)23-16-6-7-17(23)14-18(13-16)22-12-2-11-21-22/h2-4,8-9,11-12,16-18H,5-7,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXXKKXFAXABCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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